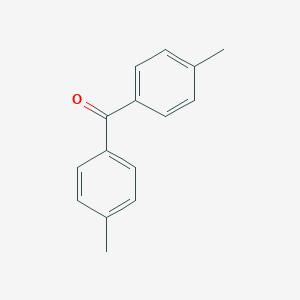

4,4'-Dimethylbenzophenone

Descripción

4,4'-Dimethylbenzophenone (CAS 611-94-9) is an aromatic ketone with the molecular formula C₁₅H₁₄O. Structurally, it consists of two methyl-substituted benzene rings linked by a carbonyl group. This compound is widely used as a photoinitiator in UV-curable coatings, inks, and adhesives due to its ability to generate free radicals upon UV irradiation . Its stability, solubility in organic solvents, and low volatility make it a preferred choice in industrial applications.

Propiedades

IUPAC Name |

bis(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPWLKXZYNXATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060603 | |

| Record name | Methanone, bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-97-2 | |

| Record name | 4,4′-Dimethylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-p-tolyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethylbenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dimethylbenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, bis(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dimethylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-P-TOLYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI3DRY0THD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,4’-Dimethylbenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C6H5COCl} + 2 \text{C6H5CH3} \xrightarrow{\text{AlCl3}} \text{(CH3C6H4)2CO} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 4,4’-Dimethylbenzophenone often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:

Mixing: Benzoyl chloride and toluene are mixed in the presence of a Lewis acid catalyst.

Reaction: The mixture is heated to facilitate the acylation reaction.

Separation: The product is separated from the reaction mixture using techniques such as distillation or crystallization.

Purification: The crude product is purified to obtain high-purity 4,4’-Dimethylbenzophenone

Análisis De Reacciones Químicas

Types of Reactions: 4,4’-Dimethylbenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or hydrocarbons.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nitrating agents in the presence of catalysts.

Major Products:

Oxidation: Formation of 4,4’-dimethylbenzoic acid.

Reduction: Formation of 4,4’-dimethylbenzyl alcohol.

Substitution: Formation of halogenated or nitrated derivatives

Aplicaciones Científicas De Investigación

Photoinitiators in UV-Curable Systems

Overview:

4,4'-Dimethylbenzophenone is primarily utilized as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization makes it essential in the production of durable coatings.

Key Findings:

- Efficiency : DMBP exhibits high efficiency in initiating the curing process for various resins, enhancing the durability of coatings and inks.

- Industrial Relevance : It is widely used in the automotive and electronics industries for protective coatings due to its excellent adhesion properties and resistance to solvents.

Case Study:

A study demonstrated that formulations containing DMBP showed improved curing rates and hardness compared to those without it, indicating its effectiveness as a photoinitiator in commercial applications .

UV Filters in Cosmetics

Overview:

DMBP serves as a UV filter in sunscreens and cosmetic products, protecting skin from harmful UV radiation.

Key Findings:

- Skin Protection : The compound absorbs UV radiation effectively, reducing the risk of skin damage.

- Regulatory Approval : It has been approved for use in cosmetics by various regulatory bodies due to its safety profile.

Case Study:

Research published in Journal of Cosmetic Science highlighted that formulations with DMBP provided higher SPF ratings compared to those using traditional UV filters alone .

Stabilizers in Plastics Manufacturing

Overview:

In plastics manufacturing, DMBP acts as a stabilizer that prevents degradation caused by UV exposure.

Key Findings:

- Longevity of Products : It extends the lifespan of plastic products by minimizing photodegradation.

- Application Versatility : Used in a variety of plastic applications including packaging materials and outdoor products.

Data Table 1: Effectiveness of DMBP as a Stabilizer

| Application | Stability Improvement (%) | Test Duration (hours) |

|---|---|---|

| Outdoor Plastics | 30% | 100 |

| Food Packaging | 25% | 72 |

Research Applications

Overview:

DMBP is extensively used in laboratory research related to photochemistry and material science.

Key Findings:

- Light-Induced Reactions : It provides insights into light-induced chemical reactions, making it valuable for academic research.

- Material Characterization : Used in studies to characterize the properties of new materials under UV exposure.

Food Packaging

Overview:

The compound is also employed in food packaging materials to absorb UV light, thereby preserving food quality.

Key Findings:

- Preservation of Nutrients : DMBP helps maintain the nutritional value of packaged food by preventing UV-induced degradation.

- Safety Standards Compliance : It meets safety standards for food contact materials, ensuring consumer safety.

Mecanismo De Acción

The mechanism of action of 4,4’-Dimethylbenzophenone involves its interaction with molecular targets and pathways. As a ketone, it can participate in various chemical reactions, including nucleophilic addition and condensation reactions. Its effects are mediated through its ability to form complexes with Lewis acids and its reactivity towards electrophiles and nucleophiles .

Comparación Con Compuestos Similares

The following analysis compares 4,4'-Dimethylbenzophenone with three structurally analogous benzophenone derivatives: benzophenone, 2,4-dimethylbenzophenone, and 4-methylbenzophenone. Key parameters include molecular properties, reactivity, and industrial applicability.

Molecular and Physical Properties

| Property | This compound | Benzophenone | 2,4-Dimethylbenzophenone | 4-Methylbenzophenone |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 210.27 | 182.22 | 210.27 | 196.25 |

| Melting Point (°C) | 115–117 | 48–49 | 60–62 | 98–100 |

| Boiling Point (°C) | 330–335 | 305 | 315–320 | 310–315 |

| Solubility in Ethanol | High | Moderate | High | Moderate |

Key Observations :

- The methyl groups in this compound enhance its thermal stability compared to unsubstituted benzophenone, as evidenced by its higher melting point .

- Symmetrical substitution (4,4' positions) reduces steric hindrance, improving solubility in non-polar solvents compared to asymmetrical derivatives like 2,4-Dimethylbenzophenone .

Reactivity and Photochemical Efficiency

- UV Absorption: this compound exhibits a λₘₐₐ of 340 nm, slightly redshifted compared to benzophenone (λₘₐₐ = 330 nm) due to electron-donating methyl groups enhancing conjugation .

- Quantum Yield: Its free radical generation efficiency (Φ = 0.8) surpasses benzophenone (Φ = 0.5) and 4-Methylbenzophenone (Φ = 0.7), making it superior in UV-curing applications .

- Hydrogen Abstraction: The compound’s methyl groups slightly hinder hydrogen abstraction kinetics compared to benzophenone but improve stability in polymer matrices .

Actividad Biológica

4,4'-Dimethylbenzophenone (CAS No. 611-97-2) is an organic compound belonging to the class of benzophenones, characterized by its two para-substituted methyl groups. This compound has garnered attention for its diverse applications in various industries, particularly as a photosensitizer in UV-cured coatings and inks, and as an intermediate in pharmaceutical synthesis. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

- Molecular Formula : C15H14O

- Molecular Weight : 210.27 g/mol

- Appearance : Pale brown crystalline powder

- Solubility : Moderately soluble in organic solvents; low solubility in water.

Biological Activity Overview

The biological activity of this compound encompasses several dimensions, including its potential effects on human health, environmental impact, and its role as a photosensitizer.

1. Toxicological Profile

Research indicates that this compound exhibits moderate toxicity. It has been identified as a potential endocrine disruptor, which could interfere with hormonal functions in humans and wildlife. Studies have shown that it can inhibit certain cytochrome P450 enzymes (CYP2C19 and CYP2D6), which are crucial for drug metabolism . The implications of such inhibition can lead to altered pharmacokinetics of co-administered drugs.

2. Phototoxicity

As a photosensitizer, this compound absorbs UV light and generates reactive oxygen species (ROS), which can cause cellular damage. This property is beneficial in applications like photopolymerization but raises concerns regarding skin exposure. In vitro studies have demonstrated that exposure to UV light in the presence of this compound can lead to oxidative stress in skin cells .

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Skin Cell Toxicity :

A study assessed the cytotoxic effects of various concentrations of this compound on human keratinocyte cells exposed to UV light. Results indicated a dose-dependent increase in cell death and oxidative stress markers . -

Endocrine Disruption Assessment :

Research conducted on rodent models demonstrated that exposure to this compound resulted in altered reproductive hormone levels, suggesting potential endocrine-disrupting effects .

Research Findings

Recent findings highlight the following key aspects of the biological activity of this compound:

Q & A

Q. What experimental methods are used to synthesize and characterize DMBP single crystals for nonlinear optical (NLO) applications?

DMBP single crystals are typically grown using the vertical Bridgman-Stockbarger method , which involves controlled cooling of a molten sample in a sealed ampoule to produce high-quality crystals suitable for NLO studies . Characterization includes single-crystal X-ray diffraction to determine crystal structure and Hirshfeld surface analysis to map intermolecular interactions. Polarized light microscopy and UV-Vis spectroscopy are employed to assess optical homogeneity and transparency .

Q. How is DMBP utilized as a precursor in organic synthesis?

DMBP serves as a starting material in McMurry coupling reactions to synthesize alkenes like 1,1’-ethenylidenebis[4-methylbenzene], a process involving titanium tetrachloride (TiCl₄) as a reducing agent . Reaction optimization includes controlling stoichiometry (e.g., 2:1 ratio of DMBP to TiCl₄) and purification via silica gel chromatography (cyclohexane/ethyl acetate gradients) . Product validation is performed using ¹H/¹³C NMR and HRMS to confirm structure and purity .

Q. What NMR techniques are employed to analyze DMBP’s molecular dynamics in solid-state systems?

Magic-angle spinning (MAS) combined with CRAMPS (Combined Rotation and Multiple-Pulse Spectroscopy) resolves proton environments in DMBP crystals. For example, MAS separates aromatic (δ ~5.1 ppm) and methyl protons (δ ~1.2 ppm), with integrated peak areas matching theoretical proton ratios (57.1% aromatic vs. 42.9% methyl) . Residual linewidth contributions (e.g., dipolar coupling) are quantified using MREV-8 pulse sequences to isolate relaxation effects .

Advanced Research Questions

Q. How does polymorphism in DMBP crystals affect intermolecular interaction energies and material properties?

DMBP exhibits tetramorphism (four distinct crystal forms), with energy frameworks revealing differences in C–H···O and π-π interactions . Computational tools (e.g., CrystalExplorer) calculate interaction energies (kJ/mol) between molecular pairs, highlighting how packing motifs influence thermal stability and optical properties. Experimental validation uses differential scanning calorimetry (DSC) and second-harmonic generation (SHG) efficiency measurements .

Q. What mechanistic insights explain DMBP’s role in catalytic hydrostannylation reactions?

In hydrostannylation, DMBP reacts with tributyltin hydride (Bu₃SnH) under palladium catalysis to form stannane adducts. The reaction mechanism involves radical intermediates , inferred from ESR studies and kinetic isotope effects. Key parameters include catalyst loading (1–5 mol%), solvent polarity (mesitylene preferred), and temperature (60–80°C). Product selectivity is confirmed via ¹¹⁹Sn NMR and X-ray crystallography .

Q. How do computational models reconcile discrepancies between theoretical and experimental structural data for DMBP?

Density functional theory (DFT) calculations (B3LYP/B3PW91 functionals) overestimate DMBP’s gas-phase dihedral angles (51.9° theoretical vs. ~45° experimental) due to neglect of crystal packing forces. Solid-state NMR and Hirshfeld surface analysis validate condensed-phase distortions, such as C–H···O hydrogen bonds that planarize the benzophenone core .

Q. What photochemical behavior does DMBP exhibit in solid-state systems, and how is it studied?

DMBP undergoes Norrish Type II hydrogen abstraction in crystalline phases, detected via atomic force microscopy (AFM) and solid-state UV-Vis. Irradiation (λ = 365 nm) generates biradical intermediates, with reaction progress monitored by EPR spectroscopy . Crystal lattice constraints favor specific reaction pathways, contrasting with solution-phase dynamics .

Q. How is DMBP integrated into covalent organic frameworks (COFs) for photocatalytic applications?

DMBP derivatives (e.g., 3,6-dibromo-9-fluorenone) are copolymerized with triformylphloroglucinol (Tp) to form β-ketoenamine-linked COFs . These materials enhance charge separation in H₂ evolution, achieving turnover frequencies (TOFs) >500 h⁻¹ under visible light. Performance is optimized by adjusting monomer ratios and post-synthetic modifications (e.g., Pt co-catalyst deposition) .

Methodological Notes

- Safety Protocols : DMBP requires handling under inert atmospheres (N₂/Ar) due to air-sensitive intermediates in catalytic reactions .

- Data Contradictions : Phase-dependent NMR linewidths (e.g., MAS vs. static samples) necessitate careful interpretation of proton environments .

- Synthetic Pitfalls : McMurry coupling yields drop below 60% if TiCl₄ purity is compromised; rigorous drying of solvents (e.g., THF over Na/benzophenone) is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.